Gusacitinib (ASN002) is an orally administered, small molecule inhibitor of both Janus kinase (JAK) and spleen tyrosine kinase (SYK) enzymes. [, , , ] This dual inhibitory activity makes it a promising candidate for treating inflammatory and autoimmune diseases. [, , ] Gusacitinib is currently being investigated for its potential in treating atopic dermatitis (AD) and chronic hand eczema. [, , , ]
Chemical Reactions Analysis
Gusacitinib exerts its therapeutic effect by simultaneously inhibiting JAK and SYK, two key enzymes involved in inflammatory signaling pathways. [, , , ]
JAK Inhibition: JAKs are intracellular tyrosine kinases that mediate signaling from various cytokines, interferons, and growth factors implicated in inflammatory and immune responses. [] By inhibiting JAKs, Gusacitinib disrupts the signaling cascade initiated by these molecules, thereby reducing the production of pro-inflammatory cytokines. []
SYK Inhibition: SYK is a non-receptor tyrosine kinase primarily expressed in hematopoietic cells. [] It plays a crucial role in signaling pathways downstream of immune receptors, such as B-cell receptors and Fc receptors, contributing to immune cell activation and inflammation. [] Gusacitinib's inhibition of SYK further dampens the inflammatory response by interfering with these signaling pathways. []
This dual inhibition of JAK and SYK makes Gusacitinib a potent modulator of both innate and adaptive immune responses. []
Applications
Chronic Hand Eczema: Gusacitinib has demonstrated significant potential in treating chronic hand eczema in Phase 2 clinical trials. [, ] It has shown rapid and significant improvements in symptoms compared to placebo, indicating its potential as an effective treatment for this debilitating condition. [, ]
Atopic Dermatitis: Preliminary research suggests that Gusacitinib may be a viable treatment option for atopic dermatitis, particularly in cases that do not respond adequately to conventional therapies. [, ] Clinical trials are ongoing to further evaluate its efficacy and safety profile in managing this chronic inflammatory skin disease. [, ]
Related Compounds
Abrocitinib
Compound Description: Abrocitinib is an oral, small-molecule Janus kinase 1 (JAK1) inhibitor. [] It selectively inhibits JAK1, a key mediator of signal transduction in inflammatory pathways. [] Abrocitinib is approved for the treatment of moderate-to-severe atopic dermatitis in adults. []
Upadacitinib
Compound Description: Upadacitinib is a selective and reversible JAK inhibitor. [] It primarily targets JAK1 with some activity against JAK2 and JAK3. [] Upadacitinib has demonstrated efficacy in clinical trials for atopic dermatitis, including hand eczema. []
Baricitinib
Compound Description: Baricitinib is an oral, selective inhibitor of JAK1 and JAK2. [] It exhibits a balanced inhibition of JAK1 and JAK2, impacting inflammatory pathways associated with atopic dermatitis. []
Relevance: Similar to Gusacitinib, Baricitinib is an oral JAK inhibitor being studied for its use in atopic dermatitis. [] Both compounds target the JAK/STAT pathway, but their specific JAK isoform selectivity varies. []
Ruxolitinib
Compound Description: Ruxolitinib is a potent inhibitor of JAK1 and JAK2. [] It acts on the JAK/STAT signaling pathway, modulating immune responses. [] While available as an oral formulation, topical Ruxolitinib is under development for localized atopic dermatitis. []
Compound Description: Delgocitinib (LEO124249) is a topical pan-JAK inhibitor under investigation for the treatment of chronic hand eczema. [] It exhibits inhibitory effects on all four JAK family members. []
Dupilumab
Compound Description: Dupilumab is a fully human monoclonal antibody that specifically blocks the shared receptor component for interleukin-4 (IL-4) and interleukin-13 (IL-13). [] This dual inhibition modulates the immune response and has shown efficacy in treating moderate-to-severe atopic dermatitis. []
Relevance: While both Dupilumab and Gusacitinib are used in atopic dermatitis treatment, they target different pathways. [, ] Dupilumab focuses on the IL-4 and IL-13 pathway, while Gusacitinib acts on the JAK/STAT and SYK pathways. [, ]
Tralokinumab
Compound Description: Tralokinumab is a human monoclonal antibody that specifically targets and neutralizes interleukin-13 (IL-13). [] By blocking IL-13, Tralokinumab suppresses downstream inflammatory pathways involved in atopic dermatitis. []
Relevance: Similar to Dupilumab, Tralokinumab targets the IL-13 pathway in atopic dermatitis, while Gusacitinib focuses on JAK/STAT and SYK. [, ]
Lebrikizumab
Compound Description: Lebrikizumab is a humanized monoclonal antibody that specifically targets and neutralizes interleukin-13 (IL-13). [] It inhibits IL-13 signaling, which plays a role in atopic dermatitis pathogenesis. []
Relevance: Lebrikizumab and Gusacitinib represent different approaches to atopic dermatitis treatment. Lebrikizumab blocks the IL-13 pathway, while Gusacitinib inhibits JAK/STAT and SYK. [, ]
Nemolizumab
Compound Description: Nemolizumab is a humanized monoclonal antibody that specifically targets the signaling of interleukin-31 (IL-31). [] By blocking IL-31, Nemolizumab aims to reduce itch and inflammation in atopic dermatitis. []
Relevance: Nemolizumab and Gusacitinib are both investigated for atopic dermatitis treatment but act on different targets. [, ] Nemolizumab targets IL-31 signaling, while Gusacitinib inhibits JAK/STAT and SYK. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Aroplatin is a synthetic liposomal formulation of bis-neodecanoate diaminocyclohexane platinum (NDDP), a third-generation platinum complex analogue of cisplatin, with potential antineoplastic activity. After displacement of the 2 long-chain aliphatic leaving groups (neodecanoic acid), platinum diaminocyclohexane (DACH) complexes become highly reactive and alkylate macromolecules, forming both inter- and intra-strand DNA crosslinks and inhibiting DNA synthesis, which results in tumor cell cytotoxicity. Because DNA mismatch-repair (MMR) complexes do not recognize DACH–platinum adducts, DNA repair mechanisms are inhibited, overcoming limitations observed with other platinum-based agents. In addition, the liposomal encapsulation improves the bioavailability of NDDP and reduces its toxicity profile.
N(2)-([biphenyl]-4-ylsulfonyl)-N-hydroxy-N(2)-isopropoxy-D-valinamide is a hydroxamic acid that is N-hydroxy-D-valinamide in which the alpha-amino group has been substituted by isopropoxy and [biphenyl]-4-ylsulfonyl groups. A selective matrix metalloproteinase-2 (MMP-2) inhibitor, it is one of the most potent inducers of autophagy. Its physiological roles include angiogenesis, cancer metastasis, embryogenesis, tissue remodeling in development, and wound healing. It has a role as an EC 3.4.24.24 (gelatinase A) inhibitor, an autophagy inducer, an antineoplastic agent and a melanin synthesis inhibitor. It is a hydroxamic acid and a D-valine derivative.
Arotinolol (INN, marketed under the tradename Almarl) is a medication in the class of mixed alpha/beta blockers. It also acts as a β3 receptor agonist. A 1979 publication suggests arotinolol as having first been described in the scientific literature by Sumitomo Chemical as "β-adrenergic blocking, antiarrhythmic compound S-596".
Arotinolol is a member of thiophenes and an aromatic amide. Arotinolol is an alpha- and beta-receptor blocker developed in Japan. It is a thiopropanolamine with a tertiary butyl moiety. It has been studied for its potential to be an antihypertensive therapy. Artinolol is being developed by Sumitomo Pharmaceutical Co., Ltd. and it is currently under clinical trials.
ARQ-531 is a potent and orally active BTK inhibitor with potential antineoplastic activity. Upon administration, ARQ-531 non-covalently binds to and inhibits the activity of both the wild-type and the C481S mutated form of BTK, a resistance mutation in the BTK active site in which cysteine is substituted for serine at residue 481. This prevents the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B cells that overexpress BTK.
ARQ-171 is a second-generation E2F1 pathway activator with potential antineoplastic activity. ARQ 171 induces the expression of E2F transcription factor 1, thereby activating the E2F1-mediated checkpoint process. As a result, this agent exerts anti-tumor activity through checkpoint activation independent of p53 mediated tumor suppression. E2F1, down-regulated in cancer cells, regulates expression of genes involved in the cell cycle progression from G1 into S phase. The G1/S checkpoint process selectively induces cell cycle arrest in cancer cells with irreparable DNA damages and triggers subsequent apoptosis, while allowing cell division to proceed in cells without or with minor reparable DNA damage.